Boc-L-beta-homoalanine

Übersicht

Beschreibung

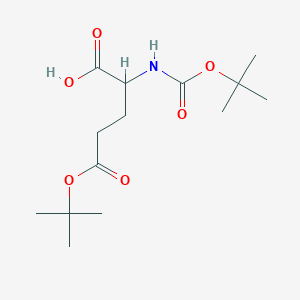

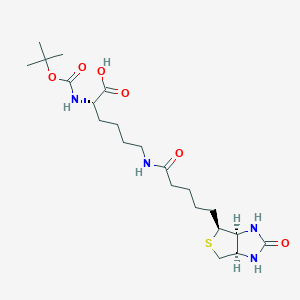

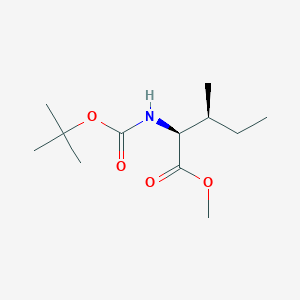

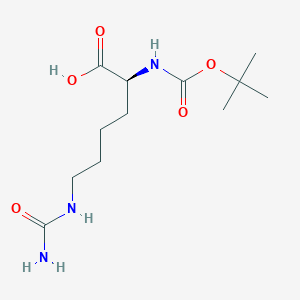

Boc-L-beta-homoalanine is a noteworthy derivative of beta-homoalanine and serves as an essential constituent in the production of peptides and mimics . It is also known as Boc-L-β-HomoAla-OH or (S)-3-(Boc-amino)butyric acid .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known to be used as a building block for peptide synthesis . More detailed information about its synthesis might be available in specialized chemical literature or databases.Physical and Chemical Properties Analysis

This compound appears as a white to off-white powder . It has a density of 1.1±0.1 g/cm3 . The boiling point is predicted to be 339.5±25.0 °C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

Boc-L-beta-homoalanine is pivotal in the synthesis of optically active beta-amino acid N-carboxyanhydrides (beta-NCAs), through the cyclization of N(beta)-Boc beta-amino acids. The formation of beta-NCAs is a crucial step, leading to the polymerization of these molecules into optically active poly(beta-peptides), which exhibit stable chiral conformations in solution. For instance, helical oligo(L-beta-homophenylalanine) is synthesized through the polymerization of its N-carboxyanhydride, demonstrating the compound's significance in the synthesis of optically active materials (Cheng, Ziller, & Deming, 2000).

Enzymatic Synthesis and Application in Medicine

This compound is involved in enzymatic processes for synthesizing non-natural amino acids like l-homoalanine, which is not commonly found in humans or microorganisms. l-homoalanine plays a crucial role in manufacturing various medically important antiepileptic and antituberculosis drugs. Enzymatic synthesis methods, like the coimmobilization of enzymes (Aspergillus flavipes l-methioninase and glutamate dehydrogenase) on specific substrates (polyacrylamide and chitosan), have been utilized to synthesize l-homoalanine from l-methionine. Such processes not only demonstrate the versatility of this compound in enzymatic synthesis but also highlight its importance in producing pharmaceutical compounds (El-Sayed, Yassin, & Ibrahim, 2015).

Radiolabeling and Cancer Imaging

In the domain of medical imaging, particularly positron emission tomography (PET), derivatives of this compound, like homoalanine derivatives synthesized from N-Cbz-l-homoserine lactone, have been labeled with radioisotopes (e.g., (68)Ga). These derivatives exhibit significant uptake in cancer cells compared to controls, and PET imaging studies have shown high tumor uptake. Such applications underscore the potential of this compound derivatives in cancer diagnosis and imaging, highlighting the compound's significance beyond basic synthesis and polymerization (Shetty et al., 2010).

Wirkmechanismus

Boc-L-beta-homoalanine, also known as (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid, is a noteworthy derivative of beta-homoalanine . It serves as an essential constituent in the production of peptides and mimics .

Target of Action

It’s known to be effective as a medicinal substance, especially with reference to treating devastating afflictions like parkinson’s, alzheimer’s, and multiple sclerosis .

Biochemical Pathways

Given its role in the production of peptides and mimics, it may influence protein synthesis and related pathways .

Result of Action

Its effectiveness in treating diseases like parkinson’s, alzheimer’s, and multiple sclerosis suggests that it may have neuroprotective effects .

Eigenschaften

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDHEONPQYIAN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420711 | |

| Record name | Boc-L-beta-homoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158851-30-0 | |

| Record name | Boc-L-beta-homoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

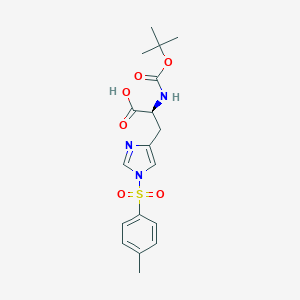

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)